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Compound of Interest

Compound Name:
[(2-Bromo-3-fluorophenyl)methyl]

(propan-2-yl)amine

CAS No.: 1499287-01-2

Cat. No.: B1459110

Get Quote

CAS Registry Number: 1214349-11-7 HCl Salt CAS: 1214376-83-6

Chemical Identity & Core Properties
(2-Bromo-3-fluorophenyl)methylamine, also known as 2-Bromo-3-fluorobenzylamine, is a high-

value halogenated building block used extensively in medicinal chemistry. Its structure features

a primary amine handle for amide coupling or reductive amination, an ortho-bromine for cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a meta-fluorine atom that modulates

lipophilicity and metabolic stability.
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Property Value Note

Molecular Formula C₇H₇BrFN

Molecular Weight 204.04 g/mol Free Base

Appearance Colorless to pale yellow oil Darkens upon oxidation

Boiling Point ~245°C (Predicted) Distillable under vacuum

Density 1.62 g/cm³ (Predicted)

pKa ~9.0 (Conjugate acid) Typical for benzylamines

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Limited water solubility

Storage
2–8°C, Inert Atmosphere

(Ar/N₂)

Hygroscopic; store as HCl salt

for stability

Synthesis & Manufacturing Protocol
Core Directive: The synthesis of halogenated benzylamines requires chemoselective reduction.

Catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated due to the high risk of

hydrodehalogenation (cleaving the C-Br bond). The industry-standard protocol utilizes a

borane-mediated reduction of the corresponding nitrile.[1]

Precursor
Starting Material: 2-Bromo-3-fluorobenzonitrile (CAS: 425379-16-4)

Reagent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Borane-THF.

Step-by-Step Protocol (Self-Validating)
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen

inlet, and addition funnel. Maintain an inert atmosphere throughout.

Solvation: Dissolve 2-Bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran

(THF) [0.5 M concentration]. Cool to 0°C.
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Reduction: Dropwise add BH₃·DMS (2.0–3.0 eq) over 30 minutes. The exotherm must be

controlled to keep the internal temperature <5°C.

Validation: Gas evolution (minimal) indicates controlled addition.

Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (65°C) for

4–6 hours.

Validation: Monitor by TLC or LC-MS. Disappearance of nitrile peak (2230 cm⁻¹ in IR)

confirms conversion.

Quench (Critical): Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess

borane. Vigorous hydrogen evolution will occur.

Acid Hydrolysis: Add 6M HCl (excess) and reflux for 1 hour to break the boron-amine

complex.

Workup:

Concentrate to remove THF/MeOH.

Basify the aqueous residue with 4M NaOH to pH >12.

Extract with Dichloromethane (DCM) (3x).

Dry over Na₂SO₄, filter, and concentrate.[2]

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH

gradient) or convert to the HCl salt for crystallization.

Synthesis Workflow Diagram
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Figure 1: Chemoselective reduction pathway avoiding dehalogenation.

Applications in Drug Discovery
This molecule serves as a "linchpin" scaffold, allowing divergent synthesis in hit-to-lead

optimization.

Scaffold Analysis & SAR
Fluorine Effect: The C3-fluorine exerts an electron-withdrawing effect, lowering the pKa of

the amine compared to non-fluorinated analogues. This often improves oral bioavailability

and blood-brain barrier (BBB) penetration by reducing basicity.

Metabolic Blocking: The fluorine atom blocks the C3 position from oxidative metabolism

(P450 hydroxylation), extending the half-life of the drug candidate.

Orthogonal Functionalization Strategy
Researchers utilize the Amine and Bromine handles sequentially:

Path A (Amide Coupling): Reaction of the primary amine with carboxylic acids to form the

core pharmacophore.

Path B (Suzuki/Buchwald): The ortho-bromide is sterically crowded but highly reactive for

Palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems or

heteroocycles after the amide bond is formed.

Known Target Classes
Kinase Inhibitors: Used in the synthesis of STK4 (MST1) inhibitors and p38 MAP kinase

inhibitors where the halogenated benzyl ring fits into hydrophobic pockets (e.g., the ATP-

binding site).

GPCR Ligands: The benzylamine motif is a privileged structure for aminergic GPCRs

(Dopamine, Serotonin receptors).
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Handling, Safety, & Storage
Signal Word:DANGER

Hazard Statements (GHS)[4]
H314: Causes severe skin burns and eye damage.

H302: Harmful if swallowed.[3]

H335: May cause respiratory irritation.[3][4][5]

Storage Protocol
Atmosphere: Air-sensitive. Store under Nitrogen or Argon.

Form: The free base is an oil and prone to oxidation (browning). Conversion to the

Hydrochloride Salt (CAS 1214376-83-6) is recommended for long-term storage (>1 month).

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Emergency Response Diagram

Exposure Incident

Skin Contact Eye Contact Inhalation

Wash with soap/water
(15 mins)

Rinse cautiously
(Remove contacts)

Move to fresh air
(Support breathing)

Seek Medical Attention
(Show SDS)
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Figure 2: Immediate response protocol for exposure to corrosive benzylamines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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